
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and phenoxy groups in the pyrimidine ring contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Phenoxy Substitution: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with the pyrimidine ring in the presence of a base.
Morpholine Attachment: Finally, the morpholine ring can be attached via a nucleophilic substitution reaction, where morpholine reacts with the pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The phenoxy group can undergo oxidative cleavage to form phenol and other by-products.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Phenol Derivatives: Oxidative cleavage of the phenoxy group yields phenol derivatives.
Substituted Morpholines: Substitution reactions yield various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions.
Industrial Applications: It is used in the development of new catalysts and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)piperidine
- 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)pyrrolidine
- 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)thiomorpholine
Uniqueness
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
552285-96-8 |
|---|---|
Fórmula molecular |
C15H16N4O4 |
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
4-(4-methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C15H16N4O4/c1-11-13(19(20)21)14(23-12-5-3-2-4-6-12)17-15(16-11)18-7-9-22-10-8-18/h2-6H,7-10H2,1H3 |
Clave InChI |
DPSGYOQPECWOKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N2CCOCC2)OC3=CC=CC=C3)[N+](=O)[O-] |
Solubilidad |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


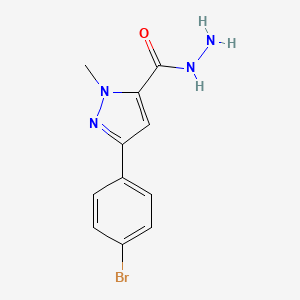

![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
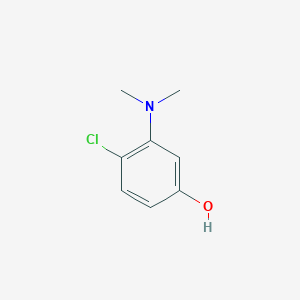
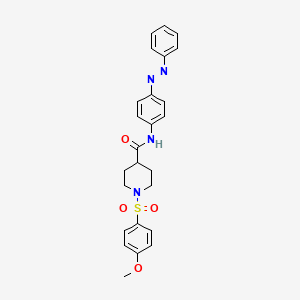
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)
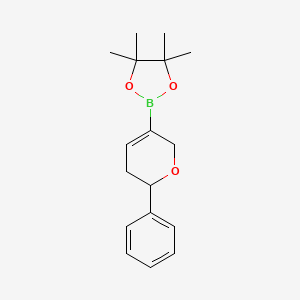

![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)
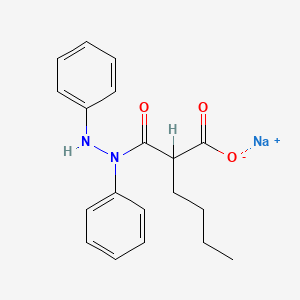
![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
